2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide
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Overview
Description
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and fluorobenzylidene groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,4-dichlorophenoxy)acetohydrazide. The final step involves the condensation of 2-(2,4-dichlorophenoxy)acetohydrazide with 4-fluorobenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: Known for its use as a herbicide.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with similar structural features.
2-(4-fluorobenzylidene)hydrazino derivatives: Compounds with similar hydrazone groups.
Uniqueness
What sets 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide apart is its combination of dichlorophenoxy and fluorobenzylidene groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H14Cl2FN3O3 |
---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H14Cl2FN3O3/c18-12-3-6-15(14(19)7-12)26-10-17(25)21-9-16(24)23-22-8-11-1-4-13(20)5-2-11/h1-8H,9-10H2,(H,21,25)(H,23,24)/b22-8- |
InChI Key |
BFZWCLFFHAQGTB-UYOCIXKTSA-N |
SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
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